(2-Fluorobenzoyl)-D-valine
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Overview
Description
(2-Fluorobenzoyl)-D-valine is a compound that combines the structural elements of 2-fluorobenzoyl and D-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluorobenzoyl)-D-valine typically involves the reaction of 2-fluorobenzoyl chloride with D-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzoyl)-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorobenzoyl)-D-valine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with aromatic residues in proteins, while the D-valine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 2-Bromobenzoyl chloride
- 2-Fluorobenzoyl thiourea derivatives
- Fluorinated 2-benzoylcyclohexane-1,3-diones
Uniqueness
(2-Fluorobenzoyl)-D-valine is unique due to the presence of both the fluorobenzoyl and D-valine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the D-valine moiety provides specificity in biological interactions .
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
(2R)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChI Key |
ZMUWHSNIDREDKT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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